3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
CAS No.: 947534-79-4
Cat. No.: VC17314194
Molecular Formula: C11H8N4O2S
Molecular Weight: 260.27 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole - 947534-79-4](/images/structure/VC17314194.png)
Specification
CAS No. | 947534-79-4 |
---|---|
Molecular Formula | C11H8N4O2S |
Molecular Weight | 260.27 g/mol |
IUPAC Name | 3-methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
Standard InChI | InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-3-2-4-9(5-8)15(16)17/h2-6H,1H3 |
Standard InChI Key | BRMGAHQFQFYATO-UHFFFAOYSA-N |
Canonical SMILES | CC1=NSC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d]124thiadiazole is a heterocyclic compound that combines both imidazole and thiadiazole rings, making it a unique and interesting molecule for medicinal chemistry and material science applications. Its molecular formula is C11H8N4O2S, with a molecular weight of approximately 260.27 g/mol . The compound includes a methyl group at the C-3 position and a nitrophenyl group at the C-6 position of the imidazo ring, contributing to its distinctive chemical properties and potential biological activities .
Synthesis
The synthesis of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d] thiadiazole typically involves multi-step reactions starting from readily available precursors. These methods have been optimized in laboratory settings to enhance yield and purity.
Applications
This compound has gained attention for its diverse applications in medicinal chemistry and material science. Research indicates that it exhibits significant biological activity, potentially interacting with various molecular targets to inhibit specific enzymes or receptors. This interaction can lead to therapeutic effects such as anti-inflammatory or anticancer properties.
Biological Activity
Studies on the interactions of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d] thiadiazole with biological targets have revealed its potential as an inhibitor of certain enzymes involved in disease processes. These interactions are crucial for understanding its pharmacological profile and guiding further drug development efforts.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d] thiadiazole, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methyl-5-(4-nitrophenyl)-1H-imidazole | Imidazole ring with nitrophenyl substitution | Anticancer properties |
5-(4-Nitrophenyl)-1,3,4-thiadiazole | Thiadiazole ring with nitrophenyl substitution | Antimicrobial activity |
2-Amino-5-(phenyl)-1,3,4-thiadiazole | Thiadiazole ring with amino and phenyl groups | Antioxidant properties |
The uniqueness of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d] thiadiazole lies in its dual-ring structure combining both imidazole and thiadiazole functionalities, imparting distinct chemical reactivity and enhanced biological activity compared to other similar compounds.
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